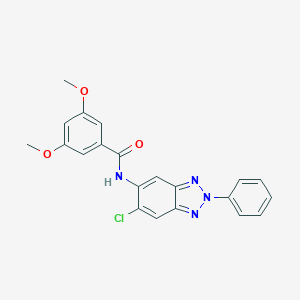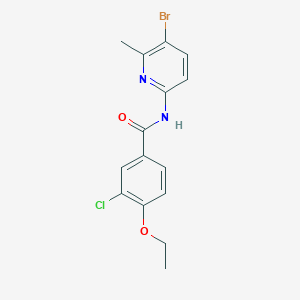![molecular formula C22H28N2O4 B278214 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278214.png)
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as IB-MECA, is a small molecule that belongs to the class of selective adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide exerts its effects by selectively binding to the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune cells. Upon binding, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide activates the adenosine A3 receptor, leading to downstream signaling events that result in the observed biological effects.
Biochemical and Physiological Effects:
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, protection of neurons, and improvement of cognitive function. These effects are mediated by the activation of the adenosine A3 receptor and the downstream signaling events that follow.
Vorteile Und Einschränkungen Für Laborexperimente
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor. However, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesemethoden
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylacetic acid with isobutyl chloroformate, followed by the reaction with 3-aminobenzamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-isobutoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C22H28N2O4/c1-14(2)13-28-18-8-6-7-16(11-18)22(26)23-17-9-10-19(20(12-17)27-5)24-21(25)15(3)4/h6-12,14-15H,13H2,1-5H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
CYGRKVGVIIVBQE-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Kanonische SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)

![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)